[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid 2'-Deoxycytidine-5'-diphosphate sodium salt is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203564
InChI: InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)
SMILES:
Molecular Formula: C9H15N3O10P2
Molecular Weight: 387.18 g/mol

[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

CAS No.:

Cat. No.: VC16203564

Molecular Formula: C9H15N3O10P2

Molecular Weight: 387.18 g/mol

* For research use only. Not for human or veterinary use.

[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid -

Specification

Molecular Formula C9H15N3O10P2
Molecular Weight 387.18 g/mol
IUPAC Name [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)
Standard InChI Key FTDHDKPUHBLBTL-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Complexity

The compound’s molecular formula is reported variably across sources, reflecting differences in analytical methods or contextual interpretations. Source identifies the formula as C₉H₁₅N₃O₁₀P₂ with a molecular weight of 387.18 g/mol, while Source corroborates this data. In contrast, Source describes a related but distinct structure with the formula C₂₇H₃₇N₉O₁₉P₂ and a molecular weight of 853.6 g/mol, suggesting the latter may represent a polymeric form or a conjugate. The core structure consists of:

  • A 4-amino-2-oxopyrimidine base, which mimics natural nucleobases.

  • A 3-hydroxyoxolan-2-yl (tetrahydrofuran-like) sugar moiety.

  • A bis-phosphorylated side chain with hydroxyl and methoxy groups.

The stereochemistry is critical: the oxolane ring’s configuration (2R,3S,4R,5R) ensures proper binding to enzymatic targets .

PropertyValue (Source,)Value (Source )
Molecular FormulaC₉H₁₅N₃O₁₀P₂C₂₇H₃₇N₉O₁₉P₂
Molecular Weight387.18 g/mol853.6 g/mol
IUPAC Name[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphatePolymeric phosphate conjugate

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure. The InChIKey (FTDHDKPUHBLBTL-UHFFFAOYSA-N) and SMILES string (C1C@@HO)O) from Source provide unambiguous identifiers for database searches. Computational models predict a bent conformation due to steric hindrance between the phosphoryl groups and the pyrimidine ring.

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves multi-step phosphorylation and coupling reactions:

  • Pyrimidine Activation: 4-amino-2-oxopyrimidine is functionalized with a hydroxyl group at the 1-position using protective groups like trityl or acetyl.

  • Oxolane Formation: The sugar moiety is synthesized via cyclization of erythrose derivatives under acidic conditions.

  • Phosphorylation: Sequential phosphorylation using phosphoramidite or H-phosphonate chemistry introduces the bis-phosphate groups.

Yields are highly dependent on reaction conditions. For instance, using 1H-tetrazole as a catalyst in anhydrous acetonitrile improves phosphorylation efficiency to ~75%.

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH > 9) due to phosphate ester cleavage. It forms stable complexes with divalent cations like Mg²⁺, which may enhance its bioavailability in physiological environments.

Biological Activity and Mechanism of Action

Nucleic Acid Synthesis Inhibition

As a nucleotide analog, the compound competitively inhibits RNA polymerase and reverse transcriptase by incorporating into growing nucleic acid chains and terminating elongation. Source notes its presence in poly(C) RNA, suggesting specificity for cytidine triphosphate (CTP) analogs.

Therapeutic Applications and Clinical Relevance

Drug Development Prospects

Research Gaps and Future Directions

Structural Optimization

  • Prodrug Design: Modifying phosphate groups with cleavable linkers (e.g., phosphoramidate) could improve pharmacokinetics.

  • Stereochemical Tuning: Exploring non-natural sugar configurations (e.g., 2’-fluoro substitutions) may enhance target affinity.

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is plausible, as nucleotide analogs can enhance tumor immunogenicity .

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